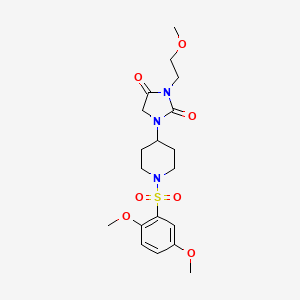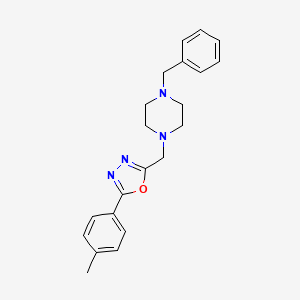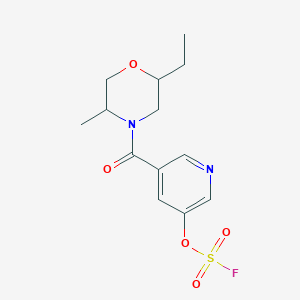![molecular formula C16H28N4O B2796056 N-(1-cyanocyclohexyl)-2-[3-(dimethylamino)piperidin-1-yl]acetamide CAS No. 1389975-23-8](/img/structure/B2796056.png)
N-(1-cyanocyclohexyl)-2-[3-(dimethylamino)piperidin-1-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cyanocyclohexyl)-2-[3-(dimethylamino)piperidin-1-yl]acetamide, commonly known as “MXE”, is a synthetic dissociative substance that belongs to the arylcyclohexylamine class. MXE was first synthesized in 2010 and has since gained popularity in the recreational drug market due to its dissociative and hallucinogenic effects. However,
作用機序
MXE blocks the action of glutamate at the NMDA receptor, which leads to a decrease in excitatory neurotransmission in the brain. This can lead to altered perception, dissociation, and hallucinations. MXE also affects other neurotransmitter systems, including dopamine and serotonin, which can contribute to its psychoactive effects.
Biochemical and Physiological Effects:
MXE has been shown to affect the cardiovascular system, causing an increase in heart rate and blood pressure. It can also cause respiratory depression and impair motor function. MXE has been shown to have a long half-life, with effects lasting up to 12 hours.
実験室実験の利点と制限
MXE has been used in scientific research to study the effects of NMDA receptor antagonists on the brain and nervous system. It has also been used to study the effects of dissociative substances on behavior and cognition. However, MXE has limitations in that it is a relatively new substance with limited research on its long-term effects and potential toxicity.
将来の方向性
Further research is needed to fully understand the effects of MXE on the brain and nervous system. Studies could investigate the potential therapeutic uses of MXE, such as in the treatment of depression or anxiety. Research could also focus on developing safer and more effective NMDA receptor antagonists for use in clinical settings. Finally, research could investigate the long-term effects of MXE and its potential for addiction and abuse.
合成法
MXE is synthesized by reacting 3-methyl-2-butanone with cyclohexylamine to form N-ethylcyclohexyl ketone. This is then reacted with hydroxylamine hydrochloride to form N-ethylcyclohexyl oxime, which is then reacted with dimethylamine to form N-ethyl-3-(dimethylamino)cyclohexylamine. Finally, this compound is reacted with ethyl chloroacetate to form MXE.
科学的研究の応用
MXE has been used in scientific research to study its effects on the brain and nervous system. Studies have shown that MXE acts as a non-competitive NMDA receptor antagonist, meaning it blocks the action of glutamate in the brain. This can lead to dissociative and hallucinogenic effects, similar to other dissociative substances such as ketamine and PCP.
特性
IUPAC Name |
N-(1-cyanocyclohexyl)-2-[3-(dimethylamino)piperidin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N4O/c1-19(2)14-7-6-10-20(11-14)12-15(21)18-16(13-17)8-4-3-5-9-16/h14H,3-12H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUHLTSJVXLSZHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCCN(C1)CC(=O)NC2(CCCCC2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-chloro-N-phenyl-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide](/img/structure/B2795975.png)
![ethyl 2-(2-((1-propyl-1H-indol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2795976.png)
![{4-[Methyl(2,2,2-trifluoroethyl)amino]cyclohexyl}methanol](/img/structure/B2795977.png)
![3-({1-[2-(2,3-Dihydro-1-benzofuran-5-yl)ethyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2795978.png)
![N-(Oxolan-2-ylmethyl)-2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide](/img/structure/B2795981.png)
![5-amino-N-(3,5-dimethylphenyl)-1-{[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2795983.png)
![Methyl 2-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phenyl sulfone](/img/structure/B2795984.png)
![6-Cyclopropyl-2-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2795989.png)

![ethyl 4-(2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2795991.png)


